ビス(メチルチオ)メタン

説明

科学的研究の応用

酸化研究

ビス(メチルチオ)メタンは、ジチア化合物の酸化に関する比較実験的および理論的研究で使用されてきました。 . それは1〜4当量の過酸化水素、メタクロロ過安息香酸、過ヨウ素酸ナトリウム、または過マンガン酸カリウムで酸化され、酸化された基質(スルホキシドおよび/またはスルホン)の量はNMR分光法で決定されました。 .

メチルチオメチルアセテートからの変換

メチルチオメチルアセテートは、穏やかな条件下で酸触媒反応によって、ビス(メチルチオ)メタンに迅速かつ定量的に変換できます。 . このベンゼン-硫酸水溶液系における変換は、連続的および並列的な段階の複雑なスキームで解釈されます。 .

食品添加物

石油化学製品から製造されたビス(メチルチオ)メタンの合成バージョンは、世界保健機関(WHO)によって食品添加物として認識されているため、食品にも見られます。 .

4. 白トリュフの香りの主要成分 ビス(メチルチオ)メタンは、揮発性硫黄化合物であり、白トリュフの香りの主要成分です。 .

甲殻類の異味

作用機序

Target of Action

Bis(methylthio)methane, also known as 2,4-Dithiapentane, is a simple alkyl dithioether . It is a key component of the aroma of white truffles and is also found in other foods such as cheese, shiitake mushrooms, and lobster . The primary target of Bis(methylthio)methane is the olfactory receptors in humans and animals, contributing to the unique aroma of these foods.

Pharmacokinetics

The pharmacokinetics of Bis(methylthio)methane, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a volatile compound, it is likely rapidly absorbed through inhalation and possibly through ingestion. It is expected to distribute throughout the body, particularly in fatty tissues due to its lipophilic nature

Result of Action

The primary result of Bis(methylthio)methane’s action is the perception of its characteristic aroma, which contributes to the sensory experience of consuming foods like truffles and certain types of cheese . It is also reported to be an off-flavor in crustaceans such as prawn and sand lobster .

生化学分析

Biochemical Properties

Bis(methylthio)methane is a volatile component found in some cheeses and boiled beef aroma . It is also found in milk, fish oils, shitake mushroom, truffles, prawns, and lobster

Molecular Mechanism

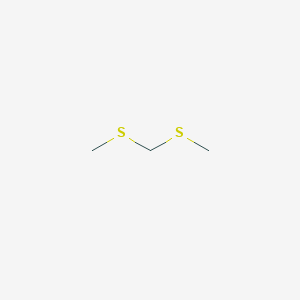

It is known that Bis(methylthio)methane is the dimethyl dithioacetal of formaldehyde . Its synthesis involves the acid-catalyzed condensation of methyl mercaptan with formaldehyde

準備方法

Synthetic Routes and Reaction Conditions: Bis(methylthio)methane can be synthesized through the reaction of formaldehyde with methanethiol in the presence of an acid catalyst. The reaction proceeds as follows:

CH2O+2CH3SH→CH3SCH2SCH3

生物活性

Bis(methylthio)methane, also known as 2,4-dithiapentane, is an organosulfur compound with the molecular formula and a molecular weight of approximately 108.23 g/mol. This compound is characterized by its strong odor, reminiscent of freshly prepared mustard, and is primarily recognized for its presence in various truffle species, contributing to their distinctive aroma. Despite its potential applications in food and biomedical research, studies on its biological activity remain limited.

Bis(methylthio)methane is classified as a dithioacetal, which is a type of organosulfur compound. Its structure can be represented by the following SMILES notation: CSCSC, indicating the presence of two methylthio groups attached to a central carbon atom. The compound exists as a colorless liquid at room temperature and has been synthesized through various methods, including reactions involving methyl mercaptan and formaldehyde.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 108.23 g/mol |

| State at Room Temperature | Liquid |

| Odor | Strong, mustard-like |

Anti-Inflammatory Properties

Recent studies have explored the potential anti-inflammatory properties of bis(methylthio)methane. A notable investigation published in "Chemico-Biological Interactions" examined its effects in lipopolysaccharide-induced acute lung injury models. The results indicated that bis(methylthio)methane may mitigate inflammation, although further research is required to fully elucidate its mechanisms and efficacy in clinical settings.

Metabolic Role

Bis(methylthio)methane has been identified as a metabolite in various biological systems, particularly in yeast such as Saccharomyces cerevisiae. In these organisms, it may play a role in metabolic pathways that produce sulfur-containing compounds. The compound's presence in yeast suggests that it could be involved in cellular processes related to sulfur metabolism and detoxification pathways .

Case Studies

-

Study on Acute Lung Injury :

- Objective : To assess the anti-inflammatory effects of bis(methylthio)methane.

- Methodology : Utilized models of acute lung injury induced by lipopolysaccharide.

- Findings : Indicated potential benefits in reducing inflammation markers; however, more extensive studies are necessary to confirm these findings and understand the underlying mechanisms.

-

Metabolic Pathway Analysis :

- Organism Studied : Saccharomyces cerevisiae (brewer's yeast).

- Focus : Investigated the role of bis(methylthio)methane in sulfur metabolism.

- Outcome : Highlighted the compound's involvement in producing sulfur metabolites, suggesting its significance in yeast metabolism and possibly influencing fermentation processes .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the conformational behavior of bis(methylthio)methane in liquid states. Studies utilizing various force fields (e.g., OPLS-AA) revealed that the predominant conformer was AG (54%), followed by G(+)G(+) (31%). These findings contribute to understanding the compound's physical properties and potential interactions at a molecular level .

Implications for Food Science

In addition to its biological activities, bis(methylthio)methane has implications for food science due to its role in flavor perception. Its detection as a volatile compound in truffles suggests that it may be utilized for authenticity testing and enhancing flavor profiles in food products .

特性

IUPAC Name |

bis(methylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c1-4-3-5-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCDPORVFVOGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061822 | |

| Record name | Methane, bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellow, oily liquid with an odour of fresh mustard | |

| Record name | bis(Methylthio)methane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

147.00 to 148.00 °C. @ 760.00 mm Hg | |

| Record name | Bis(methylthio)methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Bis(methylthio)methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | bis(Methylthio)methane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.959-1.059 | |

| Record name | bis(Methylthio)methane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1618-26-4 | |

| Record name | 2,4-Dithiapentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1618-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(methylthio)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001618264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(methylthio)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dithiapentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(METHYLTHIO)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128SGX814T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(methylthio)methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。